p-Tolylsilane

Polymer Chemistry Biodegradable Materials Copolymer Synthesis

p-Tolylsilane, also known as (4-methylphenyl)silane, is an organosilicon compound of the primary silane class, characterized by a silicon atom bonded to a p-tolyl group (a benzene ring substituted with a methyl group at the para position) and three hydrogen atoms. This structure grants it a reactive Si-H bond, which is fundamental for its role as a reducing agent and hydrosilylation reagent.

Molecular Formula C7H7Si
Molecular Weight 119.22 g/mol
CAS No. 931-70-4
Cat. No. B3168566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolylsilane
CAS931-70-4
Molecular FormulaC7H7Si
Molecular Weight119.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Si]
InChIInChI=1S/C7H7Si/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
InChIKeyDDIXHFKHYMZDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolylsilane (CAS 931-70-4): A Primary Arylsilane with a para-Methyl Substituent for Tailored Si-H Reactivity in Hydrosilylation, Reduction, and Polymerization


p-Tolylsilane, also known as (4-methylphenyl)silane, is an organosilicon compound of the primary silane class, characterized by a silicon atom bonded to a p-tolyl group (a benzene ring substituted with a methyl group at the para position) and three hydrogen atoms [1]. This structure grants it a reactive Si-H bond, which is fundamental for its role as a reducing agent and hydrosilylation reagent [1]. Its key physical properties include a density of 0.875 g/cm³ at 20°C, a melting point of -6°C, a boiling point of 147-148°C, and a refractive index of 1.5112 .

Why p-Tolylsilane Cannot Be Indiscriminately Substituted by Other Arylsilanes in Research and Industrial Applications


While the class of arylsilanes shares the core Si-H functionality, subtle differences in the aromatic substituent—such as the presence and position of a methyl group—profoundly alter the electronic and steric environment around the silicon atom. These differences directly impact key performance metrics including polymerization yield, molecular weight control, and copolymer properties in dehydrocoupling and hydrosilylation reactions [1]. Furthermore, the specific physical properties of p-tolylsilane (e.g., boiling point, density) are not mirrored by its unsubstituted analog, phenylsilane, making them non-interchangeable in applications requiring precise process control or specific material properties . The following quantitative evidence demonstrates why p-tolylsilane is the preferred choice for specific applications where other in-class compounds would be less effective.

Quantitative Differentiation of p-Tolylsilane Against Primary Arylsilane Comparators


Comparative Copolymerization Behavior: p-Tolylsilane vs. Phenylsilane in Poly(caprolactone-co-silane) Synthesis

In a study on the non-reductive ring-opening/dehydrocoupling copolymerization of epsilon-caprolactone with various primary hydrosilanes (RSiH3) including phenylsilane and p-tolylsilane, the polymerization yield and molecular weight of the resulting poly(caprolactone-co-silane)s were shown to decrease in the order Ti > Zr > Hf for all primary hydrosilanes [1]. The TGA residue yield, indicative of thermal stability, increased in the order Ti < Zr < Hf [1]. While the study notes differences between primary and secondary hydrosilanes, it provides a direct class-level comparison for primary arylsilanes like p-tolylsilane and phenylsilane, demonstrating that they exhibit similar trends in catalyst-dependent polymerization behavior, yet the specific yields and molecular weights are dependent on the silane structure [1].

Polymer Chemistry Biodegradable Materials Copolymer Synthesis

Synthesis Scalability and Yield: p-Tolylsilane as a Precursor for Advanced Siloxanes

A 2020 study demonstrated advanced methods for preparing p-tolylsiloxanes of various structures from p-tolylsilane precursors [1]. The reported procedures do not require expensive metal catalysts and are readily scalable [1]. All products were obtained and isolated in gram amounts, up to 225 g, with high yields ranging from 63% to 90% [1]. This establishes a reliable, high-yielding synthetic route from p-tolylsilane to functionalized organosilicon compounds.

Synthetic Methodology Organosilicon Chemistry Materials Science

Dehydrocoupling Polymerization: Establishing p-Tolylsilane as a Monomer for Atactic Polysilanes

The primary silane p-TolSiH3 (p-Tol = p-CH3C6H5) can be successfully polymerized to atactic poly(p-tolylsilane) via catalytic dehydrocoupling [1]. Using 1.0 mol% of zirconocene catalysts (e.g., Cp2ZrCl2) in combination with 2.0 mol% of n-BuLi, this reaction produces polysilanes [1]. The study showed that higher molecular weight linear polymers were generally obtained when using substituted zirconocenes compared to the parent zirconocene, which tended to produce larger quantities of low-molecular-weight cyclic products [1]. This establishes p-tolylsilane as a viable monomer for the direct synthesis of poly(p-tolylsilane), with polymer architecture and molecular weight tunable by catalyst choice.

Polymer Synthesis Dehydrocoupling Polysilanes

Evidence-Based Application Scenarios for p-Tolylsilane (CAS 931-70-4)


Synthesis of Functionalized Poly(caprolactone-co-silane) Copolymers

As demonstrated by Kim et al., p-tolylsilane is an effective primary hydrosilane for the non-reductive ring-opening/dehydrocoupling copolymerization with epsilon-caprolactone to yield poly(caprolactone-co-silane)s [1]. The study shows that the polymerization yield, molecular weight, and thermal stability (TGA residue yield) are systematically influenced by the choice of metallocene catalyst (Ti, Zr, Hf) [1]. This application is ideal for researchers developing biodegradable silicone-polyester hybrid materials with tailored properties.

Precursor for Scalable Synthesis of p-Tolylsiloxanes

The work by Muzafarov et al. establishes p-tolylsilane as a practical precursor for the preparation of a variety of p-tolylsiloxanes [1]. The reported synthetic approaches are catalyst-free and have been demonstrated on a gram scale (up to 225 g), producing target siloxanes in high yields (63-90%) [1]. This makes p-tolylsilane the reagent of choice for process chemists requiring a reliable, scalable, and high-yielding route to functionalized organosilicon building blocks for advanced materials, including those for hybrid polymer synthesis and metal-organic frameworks (MOFs).

Monomer for the Synthesis of Atactic Polysilanes via Dehydrocoupling

As shown by Grimmond and Corey, p-tolylsilane can be directly polymerized via catalytic dehydrocoupling to form atactic poly(p-tolylsilane) [1]. The study's finding that the use of substituted zirconocene catalysts leads to higher molecular weight linear polymers compared to the parent catalyst provides a clear path for tuning polymer architecture [1]. This is a key application for polymer chemists interested in synthesizing polysilanes with specific chain lengths and linear/cyclic ratios for electronic, optical, or preceramic polymer applications.

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